N-(3-fluoro-2-methylphenyl)prop-2-enamide

CAS No.: 1247928-23-9

Cat. No.: VC3065027

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1247928-23-9 |

|---|---|

| Molecular Formula | C10H10FNO |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | N-(3-fluoro-2-methylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h3-6H,1H2,2H3,(H,12,13) |

| Standard InChI Key | WJFFQBRNQFSSHA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1F)NC(=O)C=C |

| Canonical SMILES | CC1=C(C=CC=C1F)NC(=O)C=C |

Introduction

Chemical Identity and Structure

Basic Information

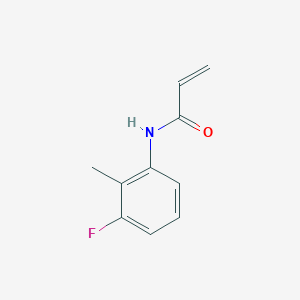

N-(3-fluoro-2-methylphenyl)prop-2-enamide is identified by the CAS Registry Number 1247928-23-9. This compound possesses a molecular formula of C₁₀H₁₀FNO with a corresponding molecular weight of 179.19 g/mol. The structure consists of a propenamide group attached to a 3-fluoro-2-methylphenyl ring through an amide bond. The precise arrangement of these functional groups contributes to the compound's distinctive chemical and physical properties, making it relevant for specialized applications in organic chemistry and related fields.

Structural Representation

The molecular structure of N-(3-fluoro-2-methylphenyl)prop-2-enamide features three primary components: a benzene ring with fluorine and methyl substituents, an amide linkage, and a terminal alkene group. This specific arrangement creates an α,β-unsaturated amide system, which is known to exhibit characteristic reactivity patterns. The compound can be represented through various chemical notations, including SMILES (CC1=C(C=CC=C1F)NC(=O)C=C) and InChI (InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h3-6H,1H2,2H3,(H,12,13)). These standardized identifiers enable precise communication about the compound in scientific literature and databases.

Physical and Chemical Properties

Molecular Properties

N-(3-fluoro-2-methylphenyl)prop-2-enamide is characterized by several key molecular properties that influence its behavior in chemical and biological systems. With a molecular weight of 179.19 g/mol, it falls within the category of small molecules, potentially allowing for favorable membrane permeability characteristics. The compound contains both hydrophilic elements (the amide group and fluorine atom) and hydrophobic components (the aromatic ring and methyl group), creating a balanced lipophilic-hydrophilic profile that may affect its solubility in various media and its interactions with biological targets.

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural confirmation and purity of N-(3-fluoro-2-methylphenyl)prop-2-enamide. In nuclear magnetic resonance (NMR) spectroscopy, the compound would exhibit distinctive signals corresponding to the aromatic protons, the methyl group attached to the benzene ring, and the olefinic protons of the propenamide moiety. The infrared (IR) spectrum would display characteristic absorption bands for the amide N-H stretching (approximately 3300 cm⁻¹), carbonyl C=O stretching (1650-1700 cm⁻¹), and C=C stretching vibrations (around 1620 cm⁻¹). These spectroscopic fingerprints serve as valuable tools for confirming the identity and assessing the purity of synthesized samples.

Synthesis and Production

Synthetic Methodology

The synthesis of N-(3-fluoro-2-methylphenyl)prop-2-enamide typically involves the reaction between 3-fluoro-2-methylaniline and acryloyl chloride in the presence of a suitable base. This reaction represents a classic example of nucleophilic acyl substitution, where the amino group of the fluorinated aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of acryloyl chloride. The base component, often triethylamine or another tertiary amine, serves to neutralize the hydrogen chloride generated during the reaction process, preventing protonation of the aniline starting material and facilitating reaction completion.

Reaction Conditions and Optimization

The synthetic procedure for N-(3-fluoro-2-methylphenyl)prop-2-enamide requires careful control of reaction conditions to maximize yield and minimize side reactions. The reaction is typically conducted at controlled temperatures, often below room temperature, to prevent undesired polymerization of the acryloyl component. Anhydrous conditions are generally preferred to avoid hydrolysis of the acryloyl chloride reagent. The purification of the final product may involve techniques such as recrystallization or column chromatography to remove unreacted starting materials and potential side products. These methodical approaches ensure the production of high-purity material suitable for research applications.

Biological and Chemical Reactivity

Chemical Reactivity Profile

The chemical reactivity of N-(3-fluoro-2-methylphenyl)prop-2-enamide is largely dictated by its functional groups. The α,β-unsaturated amide system makes the compound susceptible to Michael addition reactions, where nucleophiles attack the β-carbon of the alkene. This reactivity can be harnessed in various synthetic applications but also necessitates careful handling to prevent undesired reactions. The amide group can participate in hydrogen bonding interactions, potentially influencing crystallization behavior and solubility characteristics. The presence of the fluorine atom alters the electronic properties of the aromatic ring, affecting its reactivity toward electrophilic aromatic substitution reactions and other transformations.

Applications in Research and Industry

Research Applications

N-(3-fluoro-2-methylphenyl)prop-2-enamide serves various research purposes across scientific disciplines. In medicinal chemistry, it may function as a building block for the synthesis of more complex molecules with potential therapeutic properties. The compound's structural features make it relevant for structure-activity relationship studies, where systematic modifications can reveal insights into how molecular structure influences biological activity. In materials science, its potential for polymerization through the acrylamide moiety suggests applications in the development of specialized polymeric materials with unique properties conferred by the fluorinated aromatic component.

Environmental Implications

Disposal Considerations

Proper disposal of N-(3-fluoro-2-methylphenyl)prop-2-enamide and materials containing this compound is essential for environmental protection. Given its structural features and potential persistence, disposal should follow established protocols for hazardous chemical waste. This typically involves collection in appropriate containers, labeling according to regulatory requirements, and processing through authorized waste management facilities equipped to handle chemical waste safely. Laboratory operations utilizing this compound should incorporate waste minimization strategies where feasible to reduce the volume requiring specialized disposal.

Future Research Directions

Knowledge Gaps and Research Opportunities

Several aspects of N-(3-fluoro-2-methylphenyl)prop-2-enamide merit further scientific investigation. These include detailed characterization of its physicochemical properties, comprehensive toxicological profiling, and exploration of its potential applications across various fields. Specific research opportunities include:

-

Development of improved synthetic routes with enhanced efficiency and sustainability

-

Investigation of structure-activity relationships through systematic modification of substituent positions and identities

-

Exploration of polymerization characteristics and resulting material properties

-

Detailed study of biodegradation pathways and environmental fate

-

Evaluation of potential biological activities through targeted screening programs

Technological Advancements

Emerging technologies may accelerate research involving N-(3-fluoro-2-methylphenyl)prop-2-enamide and similar compounds. Advanced computational methods, including molecular modeling and simulation techniques, can predict properties and behaviors without extensive laboratory experimentation. High-throughput screening approaches may efficiently evaluate potential biological activities across multiple targets simultaneously. Novel analytical techniques continue to enhance our ability to characterize the compound's properties and behavior in complex systems. These technological advancements promise to expand our understanding of this interesting chemical entity and potentially unlock new applications.

| Property | Value |

|---|---|

| CAS Number | 1247928-23-9 |

| Molecular Formula | C₁₀H₁₀FNO |

| Molecular Weight | 179.19 g/mol |

| IUPAC Name | N-(3-fluoro-2-methylphenyl)prop-2-enamide |

| Standard InChI | InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-4-5-8(11)7(9)2/h3-6H,1H2,2H3,(H,12,13) |

| Standard InChIKey | WJFFQBRNQFSSHA-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC=C1F)NC(=O)C=C |

| Canonical SMILES | CC1=C(C=CC=C1F)NC(=O)C=C |

| PubChem Compound ID | 56828421 |

Table 2: Synthetic Information for N-(3-fluoro-2-methylphenyl)prop-2-enamide

| Aspect | Details |

|---|---|

| Primary Synthetic Route | Reaction of 3-fluoro-2-methylaniline with acryloyl chloride |

| Key Reagents | 3-fluoro-2-methylaniline, acryloyl chloride, base (e.g., triethylamine) |

| Reaction Type | Nucleophilic acyl substitution |

| Reaction Conditions | Controlled temperature (typically below room temperature), anhydrous conditions |

| Purification Methods | Recrystallization or column chromatography |

| Potential Side Reactions | Polymerization of acrylamide moiety, multiple substitutions |

| Reaction Yield | Variable depending on specific conditions |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume